Superior Affinity for Staphylococcus aureus Penicillin-Binding Protein 1 (PBP1)
In affinity assays against penicillin-binding proteins, cefatiolene demonstrates a differential PBP binding profile in S. aureus. While its affinity for PBP3 is comparable, cefatiolene exhibits a greater affinity for PBP1 compared to both cefotaxime and latamoxef (moxalactam) [1]. This specific PBP1 targeting differentiates it from key third-generation comparators.
| Evidence Dimension | Affinity for S. aureus PBP1 |
|---|---|
| Target Compound Data | Greater affinity (specific quantitative binding values not detailed in abstract) |
| Comparator Or Baseline | Cefotaxime and Latamoxef (lower affinity) |
| Quantified Difference | Qualitatively higher; exact fold-difference requires access to full-text figures/tables. |
| Conditions | PBP affinity competition assays with S. aureus membrane preparations (Williamson et al., 1984). |
Why This Matters
This distinct PBP binding profile suggests a divergent mechanism of action in staphylococci which could be exploited to overcome specific resistance mechanisms or achieve unique bactericidal effects not attainable with cefotaxime or latamoxef.
- [1] Williamson R, Gutmann L, Kitzis MD, Acar JF. An evaluation of the bacteriolytic and biochemical properties of ceftiolene (42980RP). J Antimicrob Chemother. 1984 Dec;14(6):581-93. DOI: 10.1093/jac/14.6.581. View Source
